molecular formula C20H17F2N3O3 B11422014 N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide

Cat. No.: B11422014
M. Wt: 385.4 g/mol
InChI Key: VGWFNPAXQQIJSL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide typically involves the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.

    Acetylation: The final step involves the acetylation of the imidazolidinone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its fluorophenyl groups and imidazolidinone core suggest possible interactions with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its structure could be modified to enhance its efficacy and selectivity for specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity, while the imidazolidinone core can facilitate specific interactions with biological molecules. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide
  • N-(4-bromophenyl)-2-[1-(4-bromophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide
  • N-(4-methylphenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-prop-2-enylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H17F2N3O3/c1-2-11-24-17(12-18(26)23-15-7-3-13(21)4-8-15)19(27)25(20(24)28)16-9-5-14(22)6-10-16/h2-10,17H,1,11-12H2,(H,23,26)

InChI Key

VGWFNPAXQQIJSL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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